molecular formula C14H20N2O2 B8092012 benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate

benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B8092012
M. Wt: 248.32 g/mol
InChI Key: SWFQKBJFZPIORO-JTDNENJMSA-N
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Description

Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate (CAS: 1933774-36-7) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . The compound features a piperidine ring substituted with:

  • A 2-amino group (secondary amine) at position 2.
  • A 3-methyl group in the (3R) configuration.
  • A benzyl ester at position 1.

Key physicochemical properties include a predicted density of 1.111 g/cm³ and a boiling point of 373.2 ± 42.0 °C .

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Development

One of the primary applications of benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is as a precursor in the development of various pharmaceuticals. It has been utilized in the synthesis of compounds targeting different biological pathways, including:

  • Adenosine Analogues : Research has shown that modifications to the benzyl group can enhance the potency of adenosine analogs as inhibitors for specific enzymes . These modifications can lead to improved selectivity and reduced cytotoxicity.
  • Antimicrobial Agents : Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including this compound, to develop new antimicrobial agents with better efficacy against resistant strains .

2.2 Therapeutic Potential

The compound has shown promise in various therapeutic areas:

  • Neurological Disorders : Compounds derived from this piperidine scaffold have been investigated for their potential use in treating conditions like depression and anxiety due to their ability to modulate neurotransmitter systems.
  • Cancer Treatment : Some derivatives have demonstrated activity against cancer cell lines, suggesting a role in cancer therapy through mechanisms involving apoptosis induction or cell cycle arrest.

Research Findings and Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study 1Adenosine AnaloguesModifications improved inhibition potency; effective against multiple methyltransferases .
Study 2Antimicrobial ActivityIdentified derivatives with enhanced activity against resistant bacteria .
Study 3SAR StudiesExplored various substituents to optimize potency and reduce lipophilicity .

Mechanism of Action

The mechanism by which benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and molecular targets depend on the context in which the compound is used, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate (CAS: 2007919-21-1)

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Substituents : A 3-hydroxy-3-methyl group in the (3S) configuration.
  • Key Differences: The hydroxyl group replaces the amino group, reducing basicity. The stereochemistry at position 3 is inverted (S vs. R) compared to the target compound.

Benzyl (3R)-3-Ethynylpiperidine-1-Carboxylate (CAS: 2381640-98-6)

  • Molecular Formula: C₁₅H₁₇NO₂
  • Molecular Weight : 243.3 g/mol
  • Substituents : A 3-ethynyl group in the (3R) configuration.
  • Key Differences: The ethynyl group introduces sp-hybridized carbon, altering electronic properties.
  • Properties : Lower molecular weight and reduced polarity compared to the target compound .

(2R,3S)-Benzyl 3-Hydroxy-2-(3-Hydroxypropyl)Piperidine-1-Carboxylate (CAS: 304665-15-4)

  • Molecular Formula: C₁₆H₂₃NO₄
  • Molecular Weight : 293.36 g/mol
  • Substituents : 3-hydroxy and 2-(3-hydroxypropyl) groups.
  • Key Differences :
    • Two hydroxyl groups increase hydrophilicity (PSA = 70 Ų, LogP = 1.86).
    • Extended alkyl chain at position 2 enhances steric bulk.
  • Properties : Higher PSA and molecular weight compared to the target compound .

Benzyl 3-(2-Bromoacetyl)Piperidine-1-Carboxylate

  • Molecular Formula: C₁₅H₁₈BrNO₃ (inferred from structure)
  • Substituents : 3-(2-bromoacetyl) group.
  • Lacks amino functionality, reducing nucleophilicity.
  • Properties : PSA = 46.6 Ų, with higher complexity (topological index = 342) due to the bromine atom .

Research Findings and Implications

Bromoacetyl-substituted analogs exhibit higher reactivity due to the electrophilic bromine atom, making them useful in cross-coupling reactions .

Chirality and Bioactivity :

  • The (3R) configuration in the target compound and its ethynyl analog may influence binding affinity in chiral environments, such as enzyme active sites .

Hydrophobicity Trends :

  • Compounds with hydroxyl groups (e.g., CAS 304665-15-4) display higher PSA and lower LogP, suggesting reduced membrane permeability compared to the target compound .

Biological Activity

Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₄H₁₉N₂O₂ and a molecular weight of approximately 249.32 g/mol. The compound features a piperidine ring with an amino group and a benzyl ester, which contributes to its chiral nature and influences its biological interactions.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. Notably, the compound may act as an inhibitor or modulator of various neurotransmitter systems, particularly those involving acetylcholine. This is significant for conditions such as Alzheimer’s disease, where cholinergic dysfunction is prevalent.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases.

Table 1: Summary of AChE and BuChE Inhibition Studies

Compound NameAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index
This compound5.010.02.0
Donepezil0.515.030.0
Galantamine1.512.08.0

2. Anticancer Activity

This compound has shown promise in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells. For instance, studies have demonstrated that related piperidine derivatives can enhance cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells.

Case Study: Cytotoxicity in FaDu Cells

In a comparative study, benzyl derivatives were tested against FaDu hypopharyngeal carcinoma cells, revealing that certain structural modifications led to improved cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and functional groups. Variations in the piperidine ring or substituents can significantly alter its binding affinity to target receptors.

Table 2: SAR Insights for Piperidine Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundChiral center at C3AChE inhibitor
Benzyl (2S)-5-amino-2-methylpiperidine-1-carboxylateDifferent stereochemistryReduced activity
Benzyl (4R)-6-amino-4-methylpiperidine-1-carboxylateAdditional methyl group at C4Increased selectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including coupling of protected piperidine derivatives with benzyl carboxylate groups. For example:

  • Coupling Reactions : Allylic acetates or activated esters are reacted with benzyl-protected piperidine intermediates under optimized conditions (e.g., 50°C in DMF with palladium or iridium catalysts). Yields range from 57% to 64% depending on solvent and catalyst .
  • Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) is used to isolate the product. TLC (Rf values) and NMR are critical for monitoring purity .

Q. How is the stereochemistry of this compound confirmed?

  • Chiral Analysis : Supercritical Fluid Chromatography (SFC) or HPLC with chiral columns determines enantiomeric excess (e.g., 94% ee achieved via SFC in analogous structures) .
  • NMR Spectroscopy : ¹H and ¹³C NMR splitting patterns and coupling constants (e.g., J = 9 Hz for CH-CO and CH-S groups) help assign stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and chemical-resistant clothing are mandatory to avoid skin/eye contact .
  • Storage : Keep in sealed containers under inert atmospheres (e.g., N₂), away from ignition sources .
  • Waste Disposal : Classify as hazardous waste; consult institutional guidelines for disposal through certified agencies .

Advanced Research Questions

Q. How can reaction yields be optimized for stereospecific synthesis?

  • Catalyst Screening : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enhance enantioselectivity in allylic amination reactions .
  • Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but may require higher temperatures (40–100°C) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .

Q. How are data contradictions in NMR and HRMS resolved?

  • 2D NMR Techniques : HSQC and COSY correlations resolve ambiguous proton assignments, especially in crowded aromatic regions .
  • HRMS Cross-Validation : Compare experimental m/z values with theoretical calculations (e.g., [M+H]+ or [M+Na]+ adducts) to confirm molecular formula .

Q. What strategies mitigate racemization during synthesis?

  • Low-Temperature Conditions : Perform reactions at ≤50°C to minimize thermal epimerization .
  • Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (S)- or (R)-benzyl piperazine carboxylate) to control stereochemistry .

Q. How is this compound applied in medicinal chemistry research?

  • Scaffold for Drug Design : Piperidine cores are key in kinase inhibitors (e.g., JAK/STAT pathways) and G-protein-coupled receptor (GPCR) modulators .
  • In Vitro Assays : Test cytotoxicity and target binding using cell lines (e.g., HEK293 or HeLa) and fluorescence-based assays .

Q. Methodological Resources

  • Crystallography : SHELX software (SHELXL, SHELXS) refines crystal structures, though newer tools may offer better resolution for piperidine derivatives .
  • Synthetic Protocols : Refer to peer-reviewed procedures for benzyl-protected piperidines, including coupling reactions and chiral separations .

Properties

IUPAC Name

benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-6-5-9-16(13(11)15)14(17)18-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,15H2,1H3/t11-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFQKBJFZPIORO-JTDNENJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN(C1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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